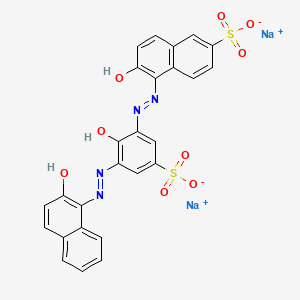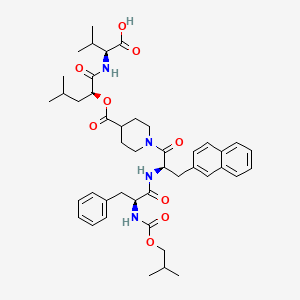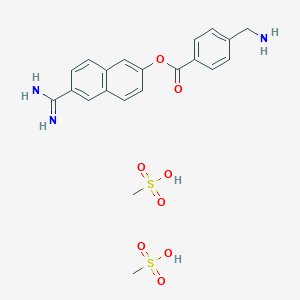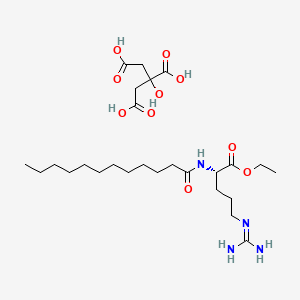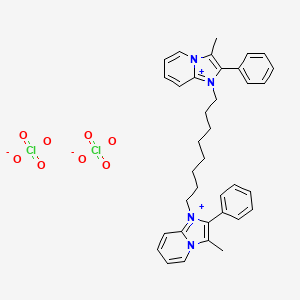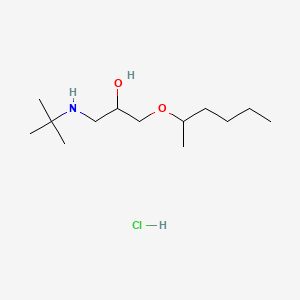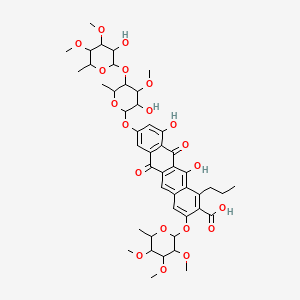
Quinoline, 2-((3-(dimethylamino)propyl)amino)-4-phenyl-, monohydrochloride, monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 2-((3-(dimethylamino)propyl)amino)-4-phenyl-, monohydrochloride, monohydrate is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring. This particular compound is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the use of α,β-unsaturated aldehydes and substituted anilines. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of a strong acid like sulfuric acid . Another method is the Doebner-Miller reaction, which uses α,β-unsaturated aldehydes and substituted anilines in the presence of a catalyst such as phosphotungstic acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as clay or ionic liquids . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline derivatives undergo various types of chemical reactions, including:
Reduction: Reduction of quinoline N-oxides to quinolines using Hantzsch esters as reductants.
Substitution: Alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols, and diselenides.
Common Reagents and Conditions
Oxidation: Catalysts such as cobalt oxide, titanium dioxide, and o-quinone-based catalysts.
Reduction: Hantzsch esters and visible-light-mediated metallaphotoredox catalysis.
Substitution: Alkyl halides, aryl/alkyl/heteroaryl thiols, and diselenides.
Major Products
The major products formed from these reactions include various substituted quinolines, indoles, quinoxalines, and 3,4-dihydroisoquinolines .
Wissenschaftliche Forschungsanwendungen
Quinoline derivatives have a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of quinoline derivatives involves their interaction with various molecular targets and pathways. For instance, antimalarial quinolines like chloroquine inhibit the heme polymerase enzyme in the malaria parasite, leading to the accumulation of toxic heme and parasite death . Other quinoline derivatives may act by inhibiting enzymes, modulating receptor activity, or interfering with nucleic acid synthesis .
Vergleich Mit ähnlichen Verbindungen
Quinoline derivatives can be compared with other heterocyclic compounds such as:
Isoquinolines: Similar in structure but with the nitrogen atom in a different position.
Pyridines: Contain a single nitrogen atom in a six-membered ring.
Indoles: Consist of a benzene ring fused to a pyrrole ring.
Quinoline derivatives are unique due to their double-ring structure and the presence of a nitrogen atom, which allows for diverse chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
97633-93-7 |
|---|---|
Molekularformel |
C20H26ClN3O |
Molekulargewicht |
359.9 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-(4-phenylquinolin-2-yl)propane-1,3-diamine;hydrate;hydrochloride |
InChI |
InChI=1S/C20H23N3.ClH.H2O/c1-23(2)14-8-13-21-20-15-18(16-9-4-3-5-10-16)17-11-6-7-12-19(17)22-20;;/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,21,22);1H;1H2 |
InChI-Schlüssel |
VRNFNVYYFNYPDU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)
